molecular formula C14H16N2OS3 B2836762 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide CAS No. 931300-82-2

2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide

Cat. No. B2836762
CAS RN: 931300-82-2
M. Wt: 324.48
InChI Key: HRRYKTGOLURMDU-UHFFFAOYSA-N
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Description

2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide (ETTA) is an organic compound belonging to the class of thioacetamides. It is a colorless to pale yellow liquid, with a melting point of -55 °C. ETTA is a versatile molecule that has a wide variety of applications in research and industry. It can be used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a drug for the treatment of certain diseases. Furthermore, ETTA has been used in studies to investigate the mechanism of action of various drugs and to develop new therapeutic agents.

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

Compounds similar to 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide have been synthesized and studied for their reactivity and potential in developing pharmaceuticals. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists highlight the structural versatility and potential for therapeutic application in pain management, excluding their use and dosage information (Barlow et al., 1991). Additionally, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the compound's role in facilitating drug synthesis processes, focusing on reaction mechanisms and kinetics rather than pharmacological aspects (Magadum & Yadav, 2018).

Anticancer Research

Research into compounds structurally related to 2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide has also extended into anticancer activity. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted to explore its potential as an anticancer agent through in silico modeling, targeting specific receptors (Sharma et al., 2018). This research direction underscores the importance of these compounds in developing novel therapeutic agents.

Molecular Structure and Design

The molecular design and structure analysis of related compounds provide insights into their potential applications in scientific research. Studies on 3-aminothiophenes and diaminothiophenes, for instance, discuss the synthesis and reactivity of compounds that are structurally similar to the query chemical, highlighting the significance of molecular structure in determining reactivity and potential applications (Paulmier, 1996).

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(5-ethylsulfanylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS3/c1-2-18-14-8-7-13(20-14)16-12(17)9-19-11-5-3-10(15)4-6-11/h3-8H,2,9,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYKTGOLURMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide

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